molecular formula C10H13ClN2O B1402459 N-Phenyl-3-azetidinecarboxamide hydrochloride CAS No. 1229625-02-8

N-Phenyl-3-azetidinecarboxamide hydrochloride

Cat. No. B1402459
CAS RN: 1229625-02-8
M. Wt: 212.67 g/mol
InChI Key: BHQOWVYWHVYYFA-UHFFFAOYSA-N
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Description

“N-Phenyl-3-azetidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C10H13ClN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-Phenyl-3-azetidinecarboxamide hydrochloride” is represented by the linear formula C10H13ClN2O . The average mass is 212.676 Da and the monoisotopic mass is 212.071640 Da .

Scientific Research Applications

Synthesis and Biological Activity

N-Phenyl-3-azetidinecarboxamide hydrochloride derivatives have been synthesized and evaluated for their biological activities. For example, a new series of compounds derived from 1,2,3-benzotriazole, including N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides, were synthesized and tested for antibacterial, antifungal, and antitubercular activities. These compounds' structures were confirmed using various spectroscopic analyses, such as IR, 1H NMR, 13C NMR, and FAB mass spectroscopy (Sharma, Samadhiya, Srivastava, & Srivastava, 2011).

Pharmaceutical Importance

Another study focused on the synthesis of 2-azetidinone derivatives of phenothiazine, leading to compounds like N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide. These compounds were synthesized from phenothiazine and evaluated for their antibacterial, antifungal, and antitubercular activities, displaying acceptable activities. The study highlighted the potential pharmaceutical importance of these azetidinecarboxamide derivatives (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Enzyme Inhibition Studies

Azetidinecarboxamide derivatives have also been studied for their enzyme inhibition properties. For instance, the synthesis of L-694,458, a potent human leukocyte elastase inhibitor, involved the chiral synthesis of key intermediates, including azetidinecarboxamide derivatives. This research demonstrated the compound's potential in targeting specific enzymes involved in inflammatory processes (Cvetovich, Chartrain, Hartner, Roberge, Amato, & Grabowski, 1996).

Antioxidant Activity

The synthesis and in-vitro antioxidant activity of novel Schiff bases and azetidines derived from phenyl urea derivatives, including azetidinecarboxamide derivatives, have been explored. These compounds were evaluated for their antioxidant potential, indicating their possible use in therapeutic applications related to oxidative stress (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Dopamine Antagonist Potential

Research has also been conducted on azetidine derivatives for their potential as dopaminergic antagonists. These studies involved modifications to the phenyl moiety of the amide in azetidine derivatives and evaluated their affinity for D2 and D4 receptors. The findings suggest these compounds' potential in neuropsychiatric disorder treatments (Metkar, Bhatia, & Desai, 2013).

properties

IUPAC Name

N-phenylazetidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c13-10(8-6-11-7-8)12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQOWVYWHVYYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-3-azetidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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